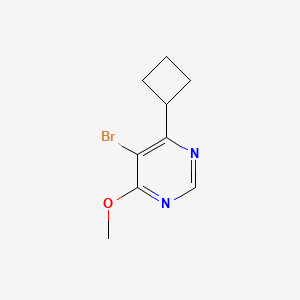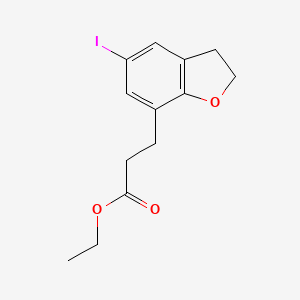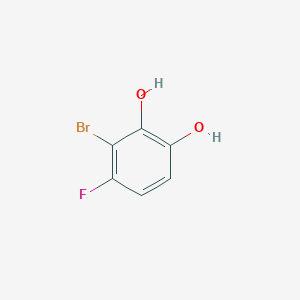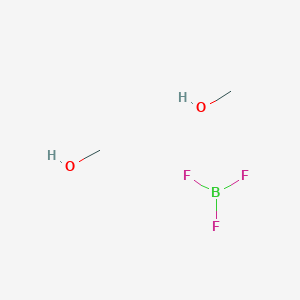
Boron trifluoride dimethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boron trifluoride dimethanol is a chemical compound with the formula BF3·2CH3OH. It is a complex formed by the interaction of boron trifluoride and methanol. This compound is known for its utility as a Lewis acid and is widely used in various chemical reactions and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Boron trifluoride dimethanol can be synthesized by reacting boron trifluoride gas with methanol. The reaction is typically carried out under controlled conditions to ensure the formation of the desired complex. The general reaction is as follows: [ \text{BF}_3 + 2 \text{CH}_3\text{OH} \rightarrow \text{BF}_3 \cdot 2 \text{CH}_3\text{OH} ]
Industrial Production Methods
In industrial settings, this compound is produced by passing boron trifluoride gas through methanol. The process is conducted in specialized reactors that maintain the appropriate temperature and pressure to facilitate the reaction. The resulting product is then purified and stored for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Boron trifluoride dimethanol undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in substitution reactions where the methanol ligands are replaced by other nucleophiles.
Complex Formation: It forms complexes with various Lewis bases due to its strong Lewis acidic nature.
Common Reagents and Conditions
Reagents: Common reagents used in reactions with this compound include alcohols, amines, and other nucleophiles.
Conditions: Reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the boron trifluoride complex.
Major Products
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reacting it with an amine can produce a boron-nitrogen complex.
Aplicaciones Científicas De Investigación
Boron trifluoride dimethanol has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including esterification and polymerization.
Biology: It is employed in the preparation of biological samples for analysis, particularly in gas chromatography.
Medicine: Research is ongoing into its potential use in drug synthesis and delivery.
Industry: It is used in the production of high-performance materials and as a reagent in the manufacture of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism by which boron trifluoride dimethanol exerts its effects is primarily through its role as a Lewis acid. It can accept electron pairs from Lewis bases, facilitating various chemical reactions. The molecular targets and pathways involved include the formation of stable complexes with nucleophiles, which can then undergo further chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
Boron Trifluoride: A simpler form of boron trifluoride dimethanol, used as a catalyst in organic synthesis.
Boron Trichloride: Another boron halide with similar Lewis acidic properties but different reactivity and applications.
Boron Tribromide: Similar to boron trifluoride but with bromine atoms, used in different chemical processes.
Uniqueness
This compound is unique due to its specific complex formation with methanol, which enhances its solubility and reactivity in certain chemical reactions. This makes it particularly useful in applications where other boron compounds may not be as effective.
Propiedades
Fórmula molecular |
C2H8BF3O2 |
|---|---|
Peso molecular |
131.89 g/mol |
Nombre IUPAC |
methanol;trifluoroborane |
InChI |
InChI=1S/2CH4O.BF3/c2*1-2;2-1(3)4/h2*2H,1H3; |
Clave InChI |
MPRMFRXCVMCOMX-UHFFFAOYSA-N |
SMILES canónico |
B(F)(F)F.CO.CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


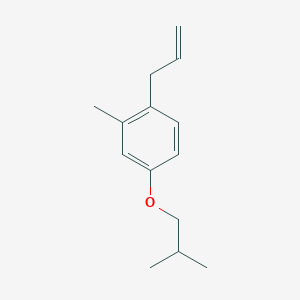



![2-[2-(3-Methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]acetonitrile](/img/structure/B13906585.png)
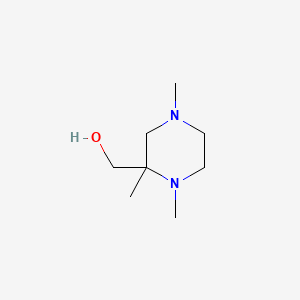
![6-Bromo-4-fluoro-3-isopropyl-3h-imidazo[4,5-c]pyridine](/img/structure/B13906592.png)


![3-[[(1R,3R,4R,7S)-3-(2-amino-6-oxo-1H-purin-9-yl)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2,5-dioxabicyclo[2.2.1]heptan-7-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B13906612.png)
